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Compound of Interest

(R)-tert-Butyl (pyrrolidin-3-
Compound Name:
ylmethyl)carbamate

Cat. No. B1270915

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the chiral building block, (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. Due to the
limited availability of published spectroscopic data for this specific molecule, this guide
leverages data from its close structural isomer, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, and
established principles of spectroscopic analysis to present a predictive profile. This information
is intended to serve as a valuable resource for the characterization and quality control of this
compound in research and development settings.

Chemical Structure and Properties

o |[UPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yImethyl]carbamate
e Molecular Formula: C10H20N20:2

e Molecular Weight: 200.28 g/mol

o CAS Number: 173340-26-6

Predicted Spectroscopic Data
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The following tables summarize the predicted and comparative spectroscopic data for (R)-tert-
Butyl (pyrrolidin-3-yImethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (400 MHz, CDCls)
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with D20.
Position can

vary.

Table 2: Predicted 3C NMR Data (100 MHz, CDCls)

Chemical Shift (d) ppm

Assignment

Notes

Typical chemical shift for a

~156.0 -C=0 (Carbamate)
carbamate carbonyl carbon.
Quaternary carbon of the tert-
~79.2 -C(CHs)s (Boc)
butyl group.
Two distinct signals may be
~46.0 - 48.0 Pyrrolidine Ring CHz (ato NH)  observed due to the chiral
center.
Methylene group attached to
~45.0 - 47.0 -CH2-NH-Boc _
the carbamate nitrogen.
o ) Chiral carbon of the pyrrolidine
~38.0-40.0 Pyrrolidine Ring CH (y) )
ring.
o ] Methylene carbon of the
~30.0 - 32.0 Pyrrolidine Ring CH2 () o
pyrrolidine ring.
Methyl carbons of the tert-butyl
28.4 -C(CHs)s (Boc)

group.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3350 - 3450 Medium N-H Stretch (Amine & Amide)
~2850 - 2980 Strong C-H Stretch (Aliphatic)
~1680 - 1710 Strong C=0 Stretch (Carbamate)
~1510 - 1540 Medium N-H Bend (Amide II)

~1250 & ~1160 Strong C-O Stretch (Carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

lon m/z (calculated) miz (expected) Notes
Protonated molecule,

[M+H]*+ 201.1603 201.16 expected to be the
base peak in ESI+.
Sodium adduct,

[M+Na]* 223.1422 223.14 commonly observed in
ESI+.
Loss of isobutylene
from the tert-butyl
group is a

[M-CaHs]* or [M-56]* 145.1028 145.10 characteristic
fragmentation
pathway for Boc-
protected amines.

[M-Boc+H]* or [M- Loss of the entire Boc

101.0973 101.10
100]* group.
Experimental Protocols
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The following sections detail generalized experimental protocols for acquiring the spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (5-10 mg) is prepared in an
appropriate deuterated solvent (e.g., CDCls, ~0.6 mL) and transferred to a 5 mm NMR tube. H
and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical
shifts are referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16
ppm for 13C).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a solid sample, a small amount of the compound is placed on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film is cast between
two NaCl or KBr plates. The spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are typically acquired using an Electrospray lonization
(ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is
dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass
spectrometer via direct infusion or after separation by liquid chromatography.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the acquisition of the
spectroscopic data.
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Caption: General workflow for NMR data acquisition and processing.
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 To cite this document: BenchChem. [Spectroscopic Profile of (R)-tert-Butyl (pyrrolidin-3-
ylmethyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270915#spectroscopic-data-nmr-ir-ms-for-r-tert-
butyl-pyrrolidin-3-ylmethyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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